(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone (4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985806
InChI: InChI=1S/C12H13NO4/c14-10-8(12(15)13-5-1-2-6-13)3-4-9-11(10)17-7-16-9/h3-4,14H,1-2,5-7H2
SMILES:
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC17985806

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name (4-hydroxy-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C12H13NO4/c14-10-8(12(15)13-5-1-2-6-13)3-4-9-11(10)17-7-16-9/h3-4,14H,1-2,5-7H2
Standard InChI Key FYBQMWBMMRJJHG-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)C2=C(C3=C(C=C2)OCO3)O

Introduction

Molecular Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is (4-hydroxy-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone, reflecting its benzodioxole core substituted with a hydroxyl group at position 4 and a pyrrolidine-linked ketone at position 5 . The molecular formula C₁₂H₁₃NO₄ corresponds to a molar mass of 235.24 g/mol, as confirmed by multiple sources .

The structure comprises a benzo[d] dioxole ring system fused to a hydroxyl group and a pyrrolidinylmethanone moiety. The canonical SMILES notation C1CCN(C1)C(=O)C2=C(C3=C(C=C2)OCO3)O illustrates the connectivity, with the pyrrolidine nitrogen bonded to the carbonyl carbon, which is adjacent to the benzodioxole ring .

Key Structural Descriptors:

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
InChI KeyFYBQMWBMMRJJHG-UHFFFAOYSA-N

Synthesis and Molecular Characterization

Synthetic Routes

While explicit synthetic protocols remain undisclosed in public literature, the compound’s structure suggests plausible pathways:

  • Friedel-Crafts Acylation: Acylation of 4-hydroxybenzo[d] dioxole with pyrrolidine carbonyl chloride under Lewis acid catalysis.

  • Nucleophilic Substitution: Coupling of a pre-formed benzodioxole carbonyl chloride with pyrrolidine.

The absence of reported melting or boiling points implies challenges in purification or instability under standard conditions.

Spectroscopic Data

No experimental NMR or IR spectra are publicly available. Computational predictions using tools like PubChem’s 3D conformer models could aid in structural validation.

PropertyStatusSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityNot reported
LogP (Partition Coeff.)Not calculated

The compound’s hydroxyl group and polar carbonyl suggest moderate solubility in polar organic solvents (e.g., DMSO, ethanol), though experimental confirmation is lacking .

AreaObjectives
SynthesisDevelop reproducible, high-yield routes
CharacterizationObtain NMR, XRD, and thermal stability data
Biological ScreeningEvaluate antimicrobial, anticancer activity

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